molecular formula C15H8N6O2 B12569416 6-Azido-3-(4-azidophenyl)-2H-1-benzopyran-2-one CAS No. 189310-23-4

6-Azido-3-(4-azidophenyl)-2H-1-benzopyran-2-one

Katalognummer: B12569416
CAS-Nummer: 189310-23-4
Molekulargewicht: 304.26 g/mol
InChI-Schlüssel: XXZIWLZOTKSRNB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Azido-3-(4-azidophenyl)-2H-1-benzopyran-2-one: is a chemical compound known for its unique structure and properties It belongs to the class of chromen-2-one derivatives, which are characterized by a benzopyran ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azido-3-(4-azidophenyl)-2H-1-benzopyran-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the azidation of 3-(4-aminophenyl)-2H-1-benzopyran-2-one using sodium azide in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific pH levels to ensure the successful formation of the azido groups.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6-Azido-3-(4-azidophenyl)-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the azido groups to amines.

    Substitution: The azido groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azido groups typically yields the corresponding amines, while substitution reactions can produce a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

6-Azido-3-(4-azidophenyl)-2H-1-benzopyran-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in bioconjugation techniques, where it is attached to biomolecules for labeling or tracking purposes.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 6-Azido-3-(4-azidophenyl)-2H-1-benzopyran-2-one involves its interaction with molecular targets through its azido groups. These groups can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various applications, including bioconjugation and material science.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-Azido-4-phenylsulfanylhexan-2-one
  • 6-Azido-5-(4-chlorophenyl)selanylhexan-2-one
  • 6-(4-Phenylmethoxyphenyl)-1H-pyridin-2-one

Uniqueness

Compared to similar compounds, 6-Azido-3-(4-azidophenyl)-2H-1-benzopyran-2-one stands out due to its dual azido groups and benzopyran ring system. This unique structure imparts specific reactivity and properties, making it valuable for specialized applications in scientific research and industry.

Eigenschaften

CAS-Nummer

189310-23-4

Molekularformel

C15H8N6O2

Molekulargewicht

304.26 g/mol

IUPAC-Name

6-azido-3-(4-azidophenyl)chromen-2-one

InChI

InChI=1S/C15H8N6O2/c16-20-18-11-3-1-9(2-4-11)13-8-10-7-12(19-21-17)5-6-14(10)23-15(13)22/h1-8H

InChI-Schlüssel

XXZIWLZOTKSRNB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=CC3=C(C=CC(=C3)N=[N+]=[N-])OC2=O)N=[N+]=[N-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.